molecular formula C24H24N2O5 B11307404 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307404
M. Wt: 420.5 g/mol
InChI Key: GVOSZYGKYXAFSU-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine and chromene intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include butylamine, ethyl acetoacetate, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions such as controlled temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24N2O5/c1-3-5-10-26-18-12-16(7-9-21(18)30-14-23(26)28)25-24(29)22-13-19(27)17-11-15(4-2)6-8-20(17)31-22/h6-9,11-13H,3-5,10,14H2,1-2H3,(H,25,29)

InChI Key

GVOSZYGKYXAFSU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC

Origin of Product

United States

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